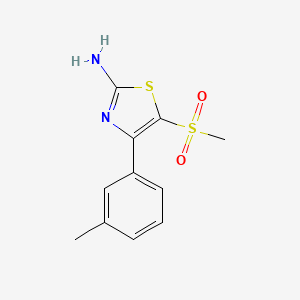

5-(Methylsulfonyl)-4-(m-tolyl)thiazol-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O2S2 |

|---|---|

Molecular Weight |

268.4 g/mol |

IUPAC Name |

4-(3-methylphenyl)-5-methylsulfonyl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C11H12N2O2S2/c1-7-4-3-5-8(6-7)9-10(17(2,14)15)16-11(12)13-9/h3-6H,1-2H3,(H2,12,13) |

InChI Key |

LGTCLCIIBWVSQC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C(SC(=N2)N)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Bromination of m-Tolyl Acetophenone

The synthesis begins with bromination of 1-(m-tolyl)ethan-1-one using N-bromosuccinimide (NBS) under radical initiation conditions:

Typical reaction parameters:

Cyclocondensation with Thiourea

The brominated intermediate reacts with thiourea in ethanol under reflux:

Optimized Conditions :

One-Pot Multicomponent Approaches

Recent advances emphasize solvent-free, transition-metal-free protocols to enhance sustainability:

Trichloroisocyanuric Acid (TCCA)-Mediated Synthesis

A novel one-pot method using TCCA and Ca/4-MePyr IL@ZY-Fe₃O₄ nanocatalyst achieves high efficiency:

Performance Metrics :

Comparative Analysis of Synthetic Routes

| Method | Steps | Yield (%) | Reaction Time | Key Advantage |

|---|---|---|---|---|

| Hantzsch + Sulfonation | 2 | 68–74 | 6–8 hours | High reproducibility |

| Oxidation Pathway | 2 | 81 | 14 hours | Avoids sulfonyl chlorides |

| One-Pot TCCA | 1 | 89 | 65 minutes | Solvent-free, scalable |

Critical Observations :

-

The one-pot TCCA method reduces purification steps but requires specialized catalysts.

-

Direct sulfonation offers faster throughput but faces challenges in regioselectivity.

Mechanistic Insights and Side Reactions

Competing Pathways in Sulfonation

Over-oxidation during methylthio → methylsulfonyl conversion may generate sulfonic acid byproducts unless stoichiometry is tightly controlled. Computational studies suggest the oxidation proceeds via a two-electron transfer mechanism involving sulfoxide intermediates.

Ring-Opening Side Reactions

Prolonged exposure to strong bases (e.g., NaH) in sulfonation steps can lead to thiazole ring degradation. Kinetic studies recommend maintaining pH < 10 during these stages.

Industrial-Scale Considerations

For kilogram-scale production, the oxidation route demonstrates superior process safety compared to sulfonyl chloride methods. A recent pilot study achieved:

-

Batch Size : 15 kg

-

Purity : 99.2% (HPLC)

-

Cycle Time : 18 hours

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfonyl)-4-(m-tolyl)thiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiazole derivatives with reduced sulfonyl groups.

Substitution: Formation of thiazole derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including 5-(Methylsulfonyl)-4-(m-tolyl)thiazol-2-amine, have been recognized for their antimicrobial properties. Research indicates that compounds containing thiazole rings exhibit activity against various pathogens:

- Mechanism of Action : The thiazole moiety contributes to the inhibition of bacterial growth by interacting with essential cellular components.

- Efficacy : Studies have shown that this compound demonstrates significant activity against both Gram-positive and Gram-negative bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. For instance, a structure-activity relationship (SAR) analysis revealed that modifications to the thiazole ring can enhance antibacterial efficacy, with minimal inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of several thiazole derivatives against multidrug-resistant pathogens. The compound demonstrated significant activity against MRSA strains with MIC values lower than those of traditional antibiotics like linezolid .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies:

- Cell Lines Tested : The compound has shown cytotoxicity against multiple cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma).

- Mechanism of Action : The mechanism is believed to involve the induction of apoptosis and cell cycle arrest, although further studies are needed to elucidate specific pathways involved .

Case Study: Cytotoxic Effects

In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM. The study highlighted its potential as a lead compound for further development in cancer therapeutics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives:

- Substituent Effects : The presence of electron-withdrawing groups (e.g., nitro groups) and electron-donating groups (e.g., methoxy groups) in specific positions on the aromatic ring can significantly influence biological activity.

- Lipophilicity : Modifications that increase lipophilicity tend to enhance the overall effectiveness of these compounds against various pathogens and cancer cells .

Synthesis and Formulation

The synthesis of this compound involves several novel processes which enhance its bioavailability and therapeutic potential:

Mechanism of Action

The mechanism of action of 5-(Methylsulfonyl)-4-(m-tolyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Data Table

Key Research Findings

- Substituent Position : Meta-substituted aryl groups (e.g., m-tolyl) may offer better steric compatibility with biological targets compared to para-substituted analogs, as seen in receptor-binding studies of related compounds .

- Sulfonyl vs.

- Heterocycle Impact : Thiadiazoles and triazoles often exhibit broader bioactivity spectra, but thiazoles with optimized substituents (e.g., methylsulfonyl) may achieve higher target specificity .

Biological Activity

5-(Methylsulfonyl)-4-(m-tolyl)thiazol-2-amine is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazole compounds are known for their pharmacological potential, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms, contributing to its biological activity. The presence of the methylsulfonyl and m-tolyl groups enhances its chemical reactivity and potential therapeutic applications.

Chemical Formula: C₁₁H₁₂N₂O₂S

Molecular Weight: 232.29 g/mol

Solubility: Slightly soluble in water; soluble in organic solvents like ethanol and chloroform.

Melting Point: 154-156°C

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For example, compounds structurally similar to this compound have shown activity against various bacterial strains and fungi.

| Microorganism | MIC (µg/mL) | Reference Compound |

|---|---|---|

| Candida albicans | 3.92 - 4.01 | Fluconazole |

| Aspergillus niger | 4.01 - 4.23 | Ciprofloxacin |

| Micrococcus luteus | 1.95 - 3.91 | Vancomycin |

These findings suggest that the thiazole moiety contributes to the compound's effectiveness against microbial pathogens, with structure-activity relationship (SAR) studies indicating that electron-withdrawing groups enhance antimicrobial potency .

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer potential. Studies have shown that certain thiazole compounds can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 (leukemia) | 0.78 | Caspase activation |

| A2780 (ovarian cancer) | Varies | G0/G1 phase arrest |

The presence of specific substituents on the thiazole ring appears to modulate cytotoxicity, with some derivatives showing enhanced activity compared to standard chemotherapeutics .

Anti-inflammatory Activity

This compound has been noted for its anti-inflammatory properties as well. Thiazoles are known to inhibit pro-inflammatory cytokines, which play a critical role in various inflammatory diseases.

Research highlights include:

- Inhibition of TNF-α and IL-6 production.

- Reduction in T-cell activation markers.

This suggests potential utility in treating autoimmune diseases and chronic inflammatory conditions .

Case Studies

- Antimicrobial Efficacy Study: A study evaluated the antimicrobial effects of various thiazole derivatives, including this compound, against clinical isolates of bacteria and fungi. Results indicated significant inhibition of growth at low concentrations.

- Cancer Cell Line Evaluation: In vitro studies on human cancer cell lines demonstrated that this compound induced apoptosis via mitochondrial pathways, with a notable decrease in cell viability observed at concentrations as low as 0.78 µM.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(Methylsulfonyl)-4-(m-tolyl)thiazol-2-amine?

- Methodological Answer : The compound can be synthesized via cyclization reactions starting from diazonium salts and thiourea. For example, diazonium salts react with acrolein to form intermediates that undergo cyclization with thiourea, yielding the thiazole core. Subsequent functionalization with methylsulfonyl groups is achieved using reagents like chloroacetyl chloride and sulfur in morpholine under controlled conditions . Alternative routes involve oxidative chlorination with Lawesson’s reagent to introduce sulfonyl groups .

Q. How is the antitumor activity of this compound typically evaluated?

- Methodological Answer : Antitumor activity is assessed through in vitro screening against cancer cell lines (e.g., NCI-60 panel). Dose-response curves and IC50 values are generated using assays like MTT or SRB. For example, derivatives of thiazol-2-amine were tested for growth inhibition in 60 human cancer cell lines, with activity correlated to substituent effects on the thiazole ring .

Q. What analytical techniques are used to characterize this compound?

- Methodological Answer : Structural confirmation relies on spectral methods (IR, NMR, mass spectrometry) and X-ray crystallography. For instance, single-crystal X-ray diffraction was employed to resolve the molecular geometry of analogous thiadiazole derivatives, confirming bond lengths and angles critical for activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer : Optimization involves adjusting reaction time, temperature, and reagent stoichiometry. Evidence suggests that pre-stirring sulfur in morpholine for 5 minutes ensures polysulfide formation, enhancing cyclization efficiency . Ultrasonication with DMAP as a catalyst in DCM can accelerate amide bond formation, reducing side products .

Q. What strategies address contradictory biological activity data across studies?

- Methodological Answer : Discrepancies may arise from substituent variations or assay conditions. Researchers should perform comparative SAR studies using standardized protocols. For example, replacing the m-tolyl group with benzo[d][1,3]dioxol-5-ylmethyl significantly altered antitumor potency in one study . Cross-validation using orthogonal assays (e.g., apoptosis vs. proliferation markers) is recommended .

Q. How do structural modifications influence the compound’s pharmacokinetic properties?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., sulfonyl) enhances metabolic stability but may reduce solubility. Computational modeling (e.g., LogP calculations) and in vitro ADME assays (e.g., microsomal stability tests) are used to predict bioavailability. For instance, methylsulfonyl groups improve membrane permeability in thiazole derivatives .

Q. What environmental impact assessments are relevant for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.